molecular formula C19H13Cl2NO B5061904 4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No. B5061904
M. Wt: 342.2 g/mol
InChI Key: WMLSPXIMMJVOJB-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one” is a complex organic molecule that contains a quinolinone moiety and a dichlorophenyl moiety . Quinolinones are a type of heterocyclic compound that have a wide range of biological activities and are often used in medicinal chemistry . The 2,4-dichlorophenyl group is a type of halogenated phenyl group, which is often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the quinolinone and the dichlorophenyl group attached at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the quinolinone and dichlorophenyl moieties. Quinolinones can undergo various reactions including C-H bond activation . The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Quinolinones have been found to interact with various biological targets and have diverse biological activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and use. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future research directions for this compound could include further investigation into its biological activity and potential applications in medicinal chemistry. Additionally, the development of new synthetic methods for its preparation could also be a focus of future research .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO/c20-12-6-8-14(17(21)9-12)16-10-18(23)22-19-13-4-2-1-3-11(13)5-7-15(16)19/h1-9,16H,10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLSPXIMMJVOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

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